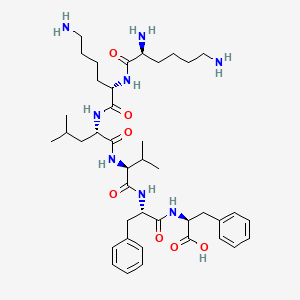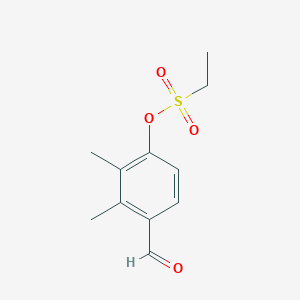
L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-histidine is a peptide compound composed of five amino acids: L-glutamine, glycine, L-threonine, L-cysteine, and L-histidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast, which then produces the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino acid residues can participate in substitution reactions, particularly at the side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-histidine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and catalysts.
Mechanism of Action
The mechanism of action of L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-histidine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various biochemical pathways. The presence of L-cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
- L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-lysine
- L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-arginine
- L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-serine
Uniqueness
L-Glutaminylglycyl-L-threonyl-L-cysteinyl-L-histidine is unique due to the presence of L-histidine, which can participate in metal ion coordination and contribute to the peptide’s catalytic properties. The combination of these specific amino acids provides distinct structural and functional characteristics, making it valuable for various applications.
Properties
CAS No. |
497154-27-5 |
|---|---|
Molecular Formula |
C20H32N8O8S |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C20H32N8O8S/c1-9(29)16(28-15(31)6-24-17(32)11(21)2-3-14(22)30)19(34)27-13(7-37)18(33)26-12(20(35)36)4-10-5-23-8-25-10/h5,8-9,11-13,16,29,37H,2-4,6-7,21H2,1H3,(H2,22,30)(H,23,25)(H,24,32)(H,26,33)(H,27,34)(H,28,31)(H,35,36)/t9-,11+,12+,13+,16+/m1/s1 |
InChI Key |
UYXAGPSEBQJUMO-OKWUCSIUSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


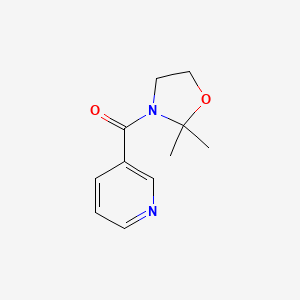
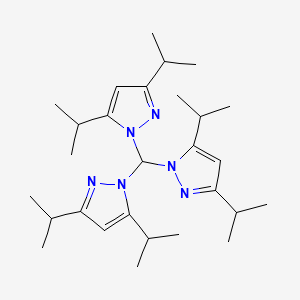
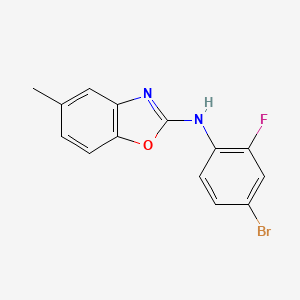
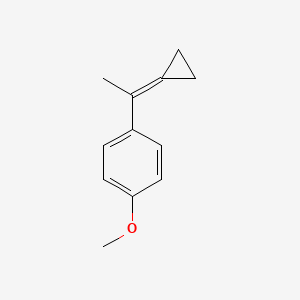
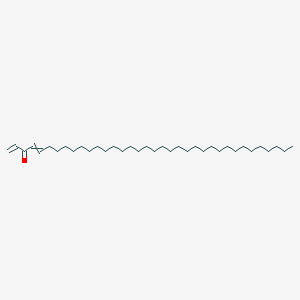
![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine](/img/structure/B14233821.png)
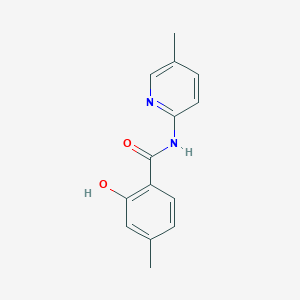
![N,N'-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide]](/img/structure/B14233835.png)
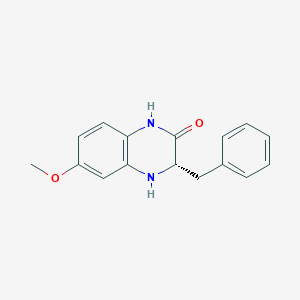
![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
![Tributyl[5-(hepta-1,6-dien-2-YL)-2-(pent-4-EN-1-YL)phenyl]stannane](/img/structure/B14233872.png)
